molecular formula C12H15Cl B12542506 1-Chloro-4-(hex-2-en-2-yl)benzene CAS No. 141948-64-3

1-Chloro-4-(hex-2-en-2-yl)benzene

Katalognummer: B12542506
CAS-Nummer: 141948-64-3
Molekulargewicht: 194.70 g/mol
InChI-Schlüssel: OXBFYYJDTLHPGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(hex-2-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a hex-2-en-2-yl group. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(hex-2-en-2-yl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the chlorination of 4-(hex-2-en-2-yl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(hex-2-en-2-yl)benzene involves its interaction with various molecular targets. The chlorine atom and the hex-2-en-2-yl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Chloro-4-(hex-2-en-2-yl)benzene is unique due to the presence of the hex-2-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Eigenschaften

CAS-Nummer

141948-64-3

Molekularformel

C12H15Cl

Molekulargewicht

194.70 g/mol

IUPAC-Name

1-chloro-4-hex-2-en-2-ylbenzene

InChI

InChI=1S/C12H15Cl/c1-3-4-5-10(2)11-6-8-12(13)9-7-11/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

OXBFYYJDTLHPGM-UHFFFAOYSA-N

Kanonische SMILES

CCCC=C(C)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.